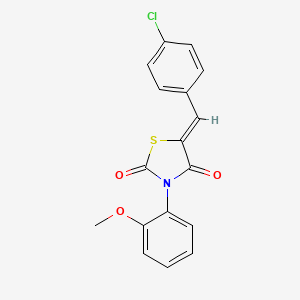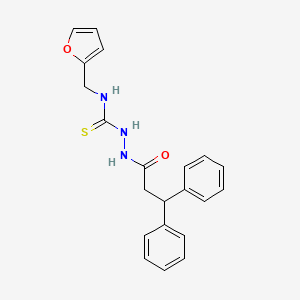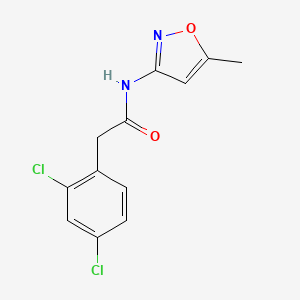
5-(4-chlorobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
5-(4-chlorobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research. The compound is also known as CBZTZ and is a thiazolidinedione derivative. CBZTZ has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of CBZTZ is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of the enzyme aldose reductase, which is involved in the formation of advanced glycation end products (AGEs). AGEs have been implicated in the development of various diseases, including diabetes, Alzheimer's disease, and cancer.
Biochemical and Physiological Effects:
CBZTZ has been shown to exhibit various biochemical and physiological effects. The compound has been shown to decrease the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). CBZTZ has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO). Additionally, CBZTZ has been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CBZTZ is its potential use as a therapeutic agent for various diseases. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for drug development. However, one of the limitations of CBZTZ is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CBZTZ. One potential direction is to study the compound's potential use as an anticonvulsant and anti-epileptic agent. Another potential direction is to investigate the compound's mechanism of action in more detail, particularly its effects on aldose reductase activity. Additionally, further studies are needed to determine the optimal dosages and administration routes for CBZTZ in vivo.
Aplicaciones Científicas De Investigación
CBZTZ has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. CBZTZ has also been studied for its potential use as an anticonvulsant and anti-epileptic agent.
Propiedades
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-14-5-3-2-4-13(14)19-16(20)15(23-17(19)21)10-11-6-8-12(18)9-7-11/h2-10H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBJIWVEBCHTD-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(4-chlorobenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4763184.png)
![[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B4763186.png)





![3-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4763229.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4763233.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4763239.png)
![1-methyl-5-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4763244.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4763252.png)
![3-(3,4-dimethylphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4763254.png)
